(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate

Enzymatic Resolution Esterase Selectivity Oxazolidinone

(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate (CAS 647008-10-4) is a chiral oxazolidinone building block characterized by an acetate protecting group on the 4-hydroxymethyl substituent. It belongs to a class of heterocyclic intermediates widely used in the synthesis of biologically active compounds, particularly oxazolidinone antibiotics such as linezolid.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 647008-10-4
Cat. No. B12581562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate
CAS647008-10-4
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCC(=O)OCC1COC(=O)N1
InChIInChI=1S/C6H9NO4/c1-4(8)10-2-5-3-11-6(9)7-5/h5H,2-3H2,1H3,(H,7,9)
InChIKeyPYGFRLHVPKAVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate (CAS 647008-10-4)


(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate (CAS 647008-10-4) is a chiral oxazolidinone building block characterized by an acetate protecting group on the 4-hydroxymethyl substituent [1]. It belongs to a class of heterocyclic intermediates widely used in the synthesis of biologically active compounds, particularly oxazolidinone antibiotics such as linezolid [2]. The acetate moiety serves as a selective protective group for the primary alcohol, enabling downstream synthetic transformations that would be incompatible with a free hydroxyl group.

Chiral oxazolidinone building block for synthetic workflows
Acetate protecting group enables orthogonal deprotection strategy
Crystalline solid supports simplified handling and purification

Why Generic Substitution Is Not Advisable for (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate


The differentiation of (2-oxo-1,3-oxazolidin-4-yl)methyl acetate from its closest analogs—such as the free alcohol (4-hydroxymethyl-2-oxazolidinone) or the enantiomerically pure (S)-acetate (CAS 503001-47-6)—is rooted in its unique combination of stereochemical specification and protecting-group strategy. While in-class oxazolidinone intermediates can often appear interchangeable, the acetate ester provides orthogonal stability and reactivity that directly impacts synthetic yield, chiral purity, and the number of steps required in a multi-step sequence [1]. Simply substituting the racemic acetate for the enantiopure form, or the acetate for the free alcohol, introduces risks of racemization, lower solubility in key reaction media, or the need for additional protection/deprotection steps, all of which undermine process efficiency and analytical certainty [2].

This Product (Acetate)
Free Alcohol Analog
Protecting Group
Pre-installed acetate, ready for selective deprotection
Requires protection step, adding 1–2 synthetic operations
Synthetic Efficiency
May reduce step count and improve process economy
Free alcohol may shift protection/deprotection sequence
Racemic Acetate (This Product)
Enantiopure (S)-Acetate
Chiral Configuration
Racemic mixture, suitable for kinetic resolution entry
Enantiomerically pure; chiral integrity may not transfer if racemization occurs
Procurement Risk
Cost-effective for resolution workflows
Direct substitution without resolution may alter enantiomeric purity

Quantitative Differentiation of (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate from Closest Analogs


Enzymatic Hydrolytic Stability vs. Acetate Ester for Chiral Resolution

The acetate ester at the 4-position serves as a substrate for stereoselective esterases, enabling kinetic resolution to produce enantiomerically enriched (S)-4-hydroxymethyl-2-oxazolidinone. In contrast, the free alcohol cannot be directly resolved via enzymatic hydrolysis, and alternative ester derivatives (e.g., butyrate) exhibit significantly lower enantiomeric excess (ee) under comparable conditions [1]. This property is critical for procurement when a chiral pool starting material is required.

Enzymatic resolution ee
Class-level
Acetate substrate: reported ee >99% (class-level); butyrate ester: lower ee
Supports chiral resolution workflow entry point
Class-level inference; verify for this specific CAS
Enzymatic Resolution Esterase Selectivity Oxazolidinone

Protective Group Orthogonality in Multi-Step Synthesis

The acetate ester is orthogonal to common protecting groups used in oxazolidinone chemistry, such as silyl ethers or carbamates, allowing selective deprotection under mildly basic conditions without affecting the oxazolidinone ring. The free alcohol, by contrast, would require re-protection before many transformations, adding at least one synthetic step and reducing overall yield [1].

Synthetic step savings
Reported
Acetate saves ≥1 step vs. free alcohol; yield improvement estimated 5–15%
Pre-installed protection streamlines multi-step sequences
Based on standard oxazolidinone protection protocols
Protecting Group Strategy Synthetic Efficiency Oxazolidinone

Crystallinity and Purification Advantage over the Free Alcohol

The acetate derivative is typically a crystalline solid, whereas the corresponding free alcohol is a viscous oil at room temperature [1]. This physical form difference translates into superior ease of handling, purification, and storage stability in a procurement and laboratory setting. While direct quantitative data for this specific CAS is unavailable, class-level behavior of protected vs. free oxazolidinone intermediates consistently shows higher melting points and improved chromatographic behavior for the ester [1].

Physical form
Class-level
Crystalline solid (expected); free alcohol is viscous oil at 25 °C
Solid form supports handling, weighing, and storage
Class-level behavior; confirm physical state on receipt
Purification Crystallinity Chemical Procurement

Optimal Procurement-Driven Application Scenarios for (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate


Chiral Pool Synthesis of Enantiopure Oxazolidinone Antibiotics

The racemic acetate serves as an inexpensive starting material for enzymatic kinetic resolution to obtain (S)-4-hydroxymethyl-2-oxazolidinone, a key intermediate in the synthesis of linezolid and related oxazolidinone antibacterials [1]. The acetate's role as a lipase substrate enables high enantiomeric excess and avoids the cost of pre-resolved chiral material, which is critical for early-stage medicinal chemistry efforts where enantiopure building blocks are required at gram scale [2].

Multi-Step Total Synthesis Requiring Orthogonal Alcohol Protection

In synthetic sequences where the oxazolidinone nitrogen and the 4-hydroxymethyl group must be differentiated, the acetate ester provides a pre-installed, orthogonal protecting group. This eliminates the need for a separate protection step and the subsequent purification, directly increasing throughput in medicinal chemistry laboratories that require rapid analog synthesis [1].

Process Development and Scale-Up of Oxazolidinone Intermediates

The solid, crystalline nature of the acetate (inferred from class behavior) simplifies large-scale handling, solvent selection, and crystallization-based purification compared to the oily free alcohol. This physical form advantage is decisive for process chemists evaluating which intermediate to procure for kilogram-scale campaigns [1].

Application
Selection Property
Validation Focus
Chiral pool synthesis of oxazolidinone intermediates
Acetate as lipase substrate for kinetic resolution
Enantiomeric excess via enzymatic resolution
Multi-step synthesis with orthogonal alcohol protection
Pre-installed orthogonal protecting group
Deprotection orthogonality and step economy
Process-scale intermediate procurement
Crystalline solid form for handling
Crystallization and storage stability
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